4-Formyloxy-3-hydroxy-1-butene
Description
4-Formyloxy-3-hydroxy-1-butene (C₅H₈O₃) is an aliphatic unsaturated compound featuring a hydroxyl (-OH) group at position 3 and a formyloxy (-OCHO) group at position 4, with a conjugated double bond at position 1. It is a critical intermediate in synthesizing bioactive molecules such as 4-amino-5-hexenoic acid, a precursor for pharmaceuticals like γ-aminobutyric acid (GABA) analogs .
Synthesis: The compound is synthesized via thermal reactions starting from erythritol (C₄H₁₀O₄) and aqueous formic acid. The process involves sequential heating at >100°C (12 hours) to eliminate water and formic acid, followed by high-temperature treatment (>200°C) to induce elimination and rearrangement reactions. The product is purified via distillation (b.p. 230°C) and rectified under reduced pressure (b.p. 90°C at 15 mmHg) .
Key Advantages: The synthesis avoids chromatographic purification, minimizes by-products, and facilitates scalability .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-hydroxybut-3-enyl formate |
InChI |
InChI=1S/C5H8O3/c1-2-5(7)3-8-4-6/h2,4-5,7H,1,3H2 |
InChI Key |
DLPNYKZTMBRGLC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(COC=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Benzyloxy)-3-phenethoxybenzaldehyde
- Structure : Aromatic aldehyde with benzyloxy (-OCH₂C₆H₅) and phenethoxy (-OCH₂CH₂C₆H₅) substituents.
- Synthesis : Prepared via alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) using Cs₂CO₃ as a base (80°C, 12 hours) .
- Physical Properties : Higher molecular weight (C₂₂H₂₀O₃) and boiling point due to aromaticity.
- Reactivity : The aldehyde group undergoes nucleophilic additions, while ether groups enhance stability against hydrolysis.
- Applications : Intermediate in synthesizing complex aromatic systems, contrasting with the aliphatic nature of 4-formyloxy-3-hydroxy-1-butene .
Ethyl 6-formyloxy-4-hexenoate
- Structure : Six-carbon ester (COOEt) with a formyloxy group and double bond at position 4.
- Synthesis : Derived from this compound via Claisen rearrangement and esterification .
- Physical Properties : Lower polarity compared to this compound due to the ethyl ester group.
- Reactivity: The α,β-unsaturated ester participates in conjugate additions, useful in synthesizing branched amino acids.
- Applications: Intermediate in 4-amino-5-hexenoic acid production, highlighting shared utility with this compound .
Ethyl 4-trichloroacetamido-4-hexenoate
- Structure: Hexenoate ester with a trichloroacetamido (-NHCOCCl₃) group.
- Synthesis : Produced via Overman rearrangement of this compound derivatives, involving thermal activation .
- Reactivity : The electron-withdrawing trichloro group enhances electrophilicity, enabling nucleophilic substitution.
- Applications: Key precursor in chiral amino acid synthesis, leveraging the stereochemical control of the Overman rearrangement .
Comparative Analysis Table
Key Findings
Structural Influence on Reactivity: this compound’s aliphatic structure and dual functional groups (-OH, -OCHO) enable elimination and rearrangement reactions, unlike aromatic analogs like 4-(benzyloxy)-3-phenethoxybenzaldehyde . Ethyl esters (e.g., Ethyl 6-formyloxy-4-hexenoate) exhibit reduced polarity, favoring solubility in organic solvents compared to the hydrophilic this compound .
Synthetic Efficiency :
- The thermal synthesis of this compound eliminates chromatographic steps, contrasting with the Cs₂CO₃-mediated alkylation required for aromatic analogs .
Application Specificity: While this compound is pivotal in amino acid synthesis, its derivatives (e.g., Ethyl 4-trichloroacetamido-4-hexenoate) enable stereochemical control in pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
